![molecular formula C19H20N2O5S B2451321 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954614-68-7](/img/structure/B2451321.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. The structure features an isoquinoline backbone, a benzo[d][1,3]dioxole moiety, and an ethylsulfonyl group, indicating it could interact with biological systems in specific, possibly novel ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines in the presence of a Lewis acid like phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: : Sulfonylation of the isoquinoline core using ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzo[d][1,3]dioxole Moiety: : This involves the coupling of a suitable benzo[d][1,3]dioxole derivative through amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling reagent.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This often involves:
Automated Batch Reactors: : To precisely control temperature and reaction time.
Advanced Purification Techniques: : Like recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at specific sites, particularly at the sulfur or amine groups, potentially leading to sulfone or N-oxide derivatives.
Reduction: : Can be reduced at the carbonyl or nitro group, forming respective alcohols or amines.
Substitution: : Aromatic substitutions can occur at the benzodioxole moiety, often leading to diverse functional derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution using reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4).
Major Products
Depending on the specific reactions, major products include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives at the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Chemistry
This compound can serve as a starting point for synthesizing diverse libraries of derivatives, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry.
Biology
Potential bioactive properties could be examined, including enzyme inhibition, receptor binding affinity, and antimicrobial activities. Its structure suggests it might interact with biological targets in innovative ways.
Medicine
If biological activity is confirmed, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide could lead to the development of novel therapeutic agents, particularly if it exhibits unique pharmacokinetic properties or high specificity for particular molecular targets.
Industry
In the industrial context, derivatives of this compound could find use as intermediates in the synthesis of more complex molecules, including drugs and agrochemicals.
Mechanism of Action
The exact mechanism of action would depend on its specific application. Generally, such compounds may act through:
Receptor Binding: : Mimicking or blocking natural ligands to modulate receptor activity.
Enzyme Inhibition: : Binding to enzyme active sites, altering catalytic activities.
Pathway Modulation: : Affecting signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Unique Aspects
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which might offer distinct binding properties or biological activities compared to structurally similar compounds.
Similar Compounds
Tetrahydroisoquinoline Derivatives: : Known for their roles in neuropharmacology and as enzyme inhibitors.
Benzodioxole Containing Compounds: : Often explored for their bioactivity in antimicrobial and anticancer research.
Sulfonamide Derivatives: : Widely used in medicinal chemistry for their antibiotic properties.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-27(23,24)21-8-7-13-3-5-16(9-15(13)11-21)20-19(22)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNKGLWGCEZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2451238.png)
![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)
![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
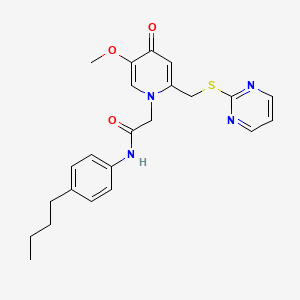
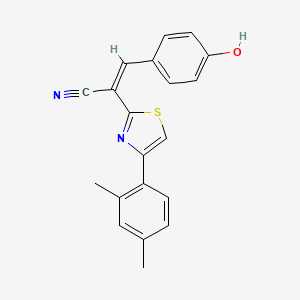
![8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2451249.png)
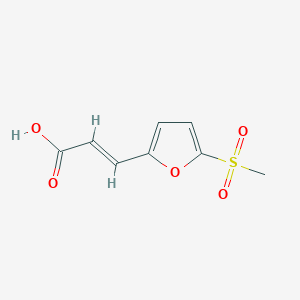

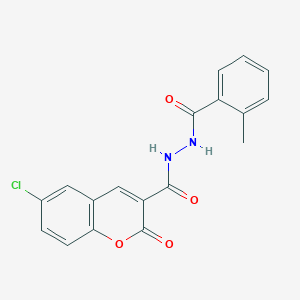

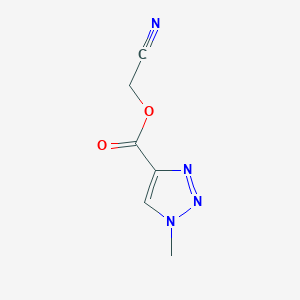
![3-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2451259.png)
